Methyl 4-(3-aminoprop-1-en-1-yl)benzoate is an organic compound with the molecular formula and a molecular weight of 191.23 g/mol. This compound features a benzoate structure with an aminoalkene side chain, which can impart unique chemical properties and reactivity. It is classified as an ester and is notable for its potential applications in medicinal chemistry and organic synthesis.
Methyl 4-(3-aminoprop-1-en-1-yl)benzoate can be synthesized through various chemical reactions involving starting materials such as 4-formylbenzoic acid and 3-aminoprop-1-ene. The compound falls under the category of benzoates, which are esters derived from benzoic acid. Its classification extends to amino compounds due to the presence of the amino group in its structure.
The synthesis of Methyl 4-(3-aminoprop-1-en-1-yl)benzoate typically involves two main steps:
In industrial settings, these reactions are scaled up using large reactors, where parameters such as temperature, pressure, and catalyst concentration are meticulously controlled to maximize yield and purity.
Methyl 4-(3-aminoprop-1-en-1-yl)benzoate can participate in various chemical reactions due to its functional groups:
The mechanism of action for Methyl 4-(3-aminoprop-1-en-1-yl)benzoate primarily involves its reactivity due to the amino group and the double bond in its structure. When exposed to electrophiles or during catalytic processes, it can undergo transformations that modify its structure, leading to products that may possess biological activity or utility in material science.
The specific pathways depend on reaction conditions but generally involve:
Due to limited data on physical properties, further characterization through methods like nuclear magnetic resonance spectroscopy or mass spectrometry may be required for detailed analysis .
Methyl 4-(3-aminoprop-1-en-1-yl)benzoate has several scientific uses:
The synthesis of methyl 4-(3-aminoprop-1-en-1-yl)benzoate derivatives relies heavily on Horner-Wadsworth-Emmons (HWE) olefination and transition-metal-catalyzed cross-couplings as foundational methodologies. The HWE reaction enables precise construction of the α,β-unsaturated system with exceptional stereocontrol. Optimization studies demonstrate that phosphonate esters derived from tert-butyl glycinate derivatives react efficiently with methyl 4-formylbenzoate under mild conditions. When employing DBU (1,8-diazabicycloundec-7-ene) as a non-nucleophilic base in tetrahydrofuran (THF) at ambient temperature, yields reach 92% with remarkable E-selectivity (95:5 E/Z ratio). This high selectivity arises from the minimized steric interactions in the oxaphosphorane transition state, favoring the thermodynamically stable (E)-isomer .
Palladium-catalyzed Sonogashira coupling provides an alternative route to propargylamine precursors that can be selectively reduced to the target allylamine. Methyl 4-iodobenzoate undergoes efficient coupling with N-protected propargylamines (e.g., N-tosylprop-2-yn-1-amine) under catalytic systems featuring copper(I) iodide and palladium complexes. These reactions typically employ triethylamine as a base in tetrahydrofuran or dimethylformamide at 60-80°C, yielding protected alkynyl intermediates (e.g., methyl 4-(3-{[(4-methylphenyl)sulfonyl]amino}prop-1-yn-1-yl)benzoate, CAS: 1310491-87-2) [5]. Subsequent Lindlar catalyst-mediated partial hydrogenation or stereoselective hydrometalation transforms these alkynes into the desired (E)-configured propenyl derivatives while preserving protecting groups.
Table 1: Optimization of Horner-Wadsworth-Emmons Reaction for Methyl 4-(3-Aminoprop-1-en-1-yl)benzoate Synthesis
Base | Solvent | Temperature (°C) | Yield (%) | E/Z Ratio |
---|---|---|---|---|
DBU | THF | 25 | 92 | 95:5 |
K₂CO₃ | Toluene | 60 | 78 | 89:11 |
NaH | DME | 0 | 65 | 80:20 |
The primary amine group in 3-aminopropenyl chains necessitates temporary protection during synthetic sequences to prevent side reactions or oxidation. Three principal protecting groups dominate the literature:
tert-Butoxycarbonyl (Boc): Installation employs di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Optimal protocols dissolve the amine precursor in acetonitrile or THF with 2-3 equivalents of Boc₂O and 1-1.5 equivalents of sodium hydroxide or 4-dimethylaminopyridine (DMAP), stirring at room temperature or 40°C. The Boc group offers excellent compatibility with ester functionalities and subsequent coupling reactions. Deprotection is achieved under mild acidic conditions using 25-50% trifluoroacetic acid (TFA) in dichloromethane or 4M hydrochloric acid (HCl) in dioxane/water, typically requiring 2-12 hours at room temperature. This generates the hydrochloride salt directly [9].
Benzyloxycarbonyl (Cbz): Introduced via reaction with benzyl chloroformate (Cbz-Cl) in biphasic systems (e.g., dichloromethane/water) with sodium carbonate or sodium bicarbonate as base. Deprotection occurs via catalytic hydrogenolysis using 10% palladium on carbon (Pd/C) under a hydrogen atmosphere (1-3 bar) in ethanol or ethyl acetate. Catalyst selection (e.g., eggshell Pd/C) significantly impacts reaction rate and selectivity [9].
Toluenesulfonyl (Tosyl, Ts): Employed for enhanced crystallinity and stability, installed using 4-methylbenzenesulfonyl chloride (p-TsCl) with triethylamine or pyridine in dichloromethane. Deprotection requires harsher conditions, often involving reductive cleavage (e.g., sodium amalgam) or nucleophilic displacement (e.g., thiophenol/ potassium carbonate), limiting its utility in complex substrates. An example is methyl 4-(3-{[(4-methylphenyl)sulfonyl]amino}prop-1-yn-1-yl)benzoate (CAS: 1310491-87-2) [5].
Orthogonal protection strategies are crucial for synthesizing derivatives. A common sequence involves installing the Tosyl group early for stability during cross-coupling, followed by Boc protection after alkyne reduction. The Tosyl group is then removed under reductive conditions after the Boc group is cleaved with acid, allowing selective functionalization of the amine.
Achieving high E-selectivity and enantiopurity in methyl 4-(3-aminoprop-1-en-1-yl)benzoate derivatives demands sophisticated catalytic systems:
Palladium-Catalyzed C–H Functionalization: Direct olefination of methyl 4-methylbenzoate or analogous substrates bypasses pre-functionalized precursors. Pd(II)/Pd(IV) catalysis enables meta-selective C–H activation when guided by specialized ligands. Optimal systems utilize Pd(OAc)₂ with N-Acetyl-glycine (N-Ac-Gly-OH) as a bidentate ligand and Ag₂CO₃ as an oxidant in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) solvent at 80°C. This system achieves 85% yield and 90:10 E/Z selectivity for tert-butoxy-protected intermediates like methyl (E)-4-(3-(tert-butoxy)-3-oxoprop-1-en-1-yl)benzoate. The HFIP solvent enhances electrophilicity of the Pd center and stabilizes the transition state . Ligand screening reveals drastic performance differences; Boc-Alanine yields only 22% under similar conditions.
Asymmetric Nickel Catalysis: For accessing chiral non-racemic derivatives, Ni(0)/chiral ligand complexes catalyze enantioselective additions and cyclizations. Nickel-catalyzed anti-arylmetallative cyclizations involving arylboronic acid additions to alkynes tethered to protected amino groups generate complex chiral scaffolds relevant to bioactive molecule synthesis. These reactions leverage reversible E/Z isomerization of alkenylnickel intermediates, enabling high enantioselectivities (often >90% ee) crucial for pharmaceutical applications [5] [6].
Copper-Mediated Enyne Cyclization: Azide-ynamide substrates undergo copper-catalyzed cyclization via α-imino copper carbene intermediates, yielding polycyclic frameworks incorporating the benzoate core. BOX-Cu complexes facilitate asymmetric variants achieving up to 98:2 enantiomeric ratio (er). This method provides divergent access to complex N-heterocycles from alkyne precursors [5].
Table 2: Optimization of Pd-Catalyzed meta-C–H Olefination for Benzoate Precursors
Entry | Catalyst System | Oxidant | Ligand | Solvent | Yield (%) | E/Z Ratio |
---|---|---|---|---|---|---|
1 | Pd(OAc)₂ + N-Ac-Gly-OH | Ag₂CO₃ | N-Ac-Gly-OH | HFIP | 85 | 90:10 |
2 | Pd(OAc)₂ + Boc-Alanine | AgOAc | Boc-Alanine | HFIP | 22 | 72:28 |
3 | Pd(OAc)₂ + TFA-Gly-OH | AgOAc | TFA-Gly-OH | HFIP | 11 | 80:20 |
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.: 1356964-77-6
CAS No.:
CAS No.: